



Purifying Cyclosporine A from Fungal Fermentation Broth: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Cycloposine	
Cat. No.:	B194089	Get Quote

Application Note

Introduction

Cyclosporine A (CsA) is a potent immunosuppressant drug widely used to prevent organ transplant rejection and to treat various autoimmune diseases.[1][2] It is a cyclic undecapeptide produced as a secondary metabolite by the filamentous fungus Tolypocladium inflatum.[1][3][4] [5] The purification of CsA from the complex fungal fermentation broth is a critical step in its manufacturing process, directly impacting the final product's purity, yield, and overall cost-effectiveness. This document provides detailed protocols for the extraction, purification, and crystallization of Cyclosporine A from Tolypocladium inflatum fermentation broth, intended for researchers, scientists, and drug development professionals.

The purification strategy typically involves a multi-step process beginning with the extraction of CsA from the fermentation broth using an organic solvent. This is followed by one or more chromatographic steps to separate CsA from other cyclosporins and impurities.[1][2] Finally, a crystallization step is employed to obtain highly pure, crystalline CsA.[6][7] The methods described herein are based on established laboratory-scale and scalable procedures, with quantitative data summarized for clarity and comparison.

Overview of the Purification Process



The overall workflow for the purification of Cyclosporine A from fungal fermentation broth can be summarized in the following stages:

- Fermentation: Culturing of Tolypocladium inflatum under optimized conditions to maximize CsA production.
- Extraction: Separation of the hydrophobic CsA from the aqueous fermentation broth and fungal biomass.
- Chromatographic Purification: A two-step process to remove impurities and related cyclosporin analogues.
- Crystallization: The final step to obtain high-purity, crystalline Cyclosporine A.
- Analysis: Quality control to determine the purity and identity of the final product.

Quantitative Data Summary

The following tables summarize key quantitative data from various stages of the Cyclosporine A production and purification process.

Table 1: Cyclosporine A Production Yields in Tolypocladium inflatum

Strain/Condition	Yield (mg/L)	Reference
T. inflatum PTCC 5253	73	[1][2]
T. niveum UAMH 2472	150-200	[2]
T. inflatum NRRL 8044 Mutant	~500	[8]
Sesquicilliopsis rosariensis G. ARNOLD F605	1100	[8]
T. inflatum in Fructose Medium (Day 6)	73.38 μg/5 mL	[4][9]

Table 2: Purity and Yield from Purification and Crystallization Steps



Purification/Cr ystallization Step	Initial Purity (%)	Final Purity (%)	Yield (%)	Reference
Two-Step Column Chromatography	70.65	97.99	Not Specified	[1]
Preparative HPLC (Metabolites)	Not Specified	> 97	Not Specified	[10][11]
Continuous Cooling Crystallization (No Recycle)	Not Specified	96	71	[6][7]
Continuous Cooling Crystallization (With Recycle)	Not Specified	94	87	[6][7]
Batch Cooling Crystallization	Not Specified	95	74	[6][7]

Experimental Protocols

Protocol 1: Fermentation of Tolypocladium inflatum

This protocol describes the submerged fermentation of Tolypocladium inflatum for the production of Cyclosporine A.

Materials:

- Tolypocladium inflatum strain (e.g., PTCC 5253)
- Semi-Synthetic Medium (SSM): 5% (w/v) glucose, 1.0% (w/v) Bacto-peptone, 0.5% (w/v) KH2PO4, 0.25% (w/v) KCI



- 500-mL Erlenmeyer flasks
- Gyratory shaker incubator

Procedure:

- Prepare the SSM medium and adjust the pH to 5.7.
- Dispense 100 mL of the SSM medium into each 500-mL Erlenmeyer flask and autoclave.
- Inoculate the flasks with a spore suspension or mycelial culture of T. inflatum.
- Incubate the flasks at 27°C in a gyratory shaker at 200 rpm for 14 days.[1]

Protocol 2: Extraction of Cyclosporine A

This protocol details the extraction of Cyclosporine A from the whole fermentation broth.

Materials:

- Fermentation broth from Protocol 1
- · Ethyl acetate
- 500-mL polypropylene centrifuge bottles
- Desktop gyratory shaker
- Centrifuge
- · Rotary evaporator

Procedure:

- Transfer 50 mL of the whole fermentation culture to a 500-mL polypropylene centrifuge bottle.
- Add an equal volume (50 mL) of ethyl acetate to the bottle.[1]



- Stopper the bottle tightly and place it on a desktop gyratory shaker at 200 rpm overnight at room temperature.[1]
- Centrifuge the mixture to separate the organic and aqueous phases.
- Carefully collect the upper ethyl acetate layer containing the extracted Cyclosporine A.
- Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Two-Step Chromatographic Purification

This protocol describes a two-step column chromatography procedure for the purification of Cyclosporine A.

Materials:

- Crude Cyclosporine A extract from Protocol 2
- Silica gel-40
- Sephadex LH-20
- Ethyl acetate
- Isopropanol
- Methanol
- Glass chromatography columns (e.g., 12 x 600 mm)
- Fraction collector
- TLC plates and developing chamber
- · Phosphovanillin reagent for lipid detection

Procedure:



Step 1: Silica Gel Chromatography

- Prepare a slurry of silica gel-40 in the mobile phase (ethyl acetate:isopropanol, 95:5 v/v) and pack it into a glass column.[1][2]
- Dissolve the crude extract in a minimal amount of the mobile phase.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column isocratically with the ethyl acetate:isopropanol (95:5 v/v) mobile phase.[1] [2]
- Collect fractions (e.g., 3 mL each) using a fraction collector.[1]
- Analyze the fractions for the presence of lipids using the phosphovanillin method and for cyclosporins using TLC and a bioassay.[1][2]
- Pool the fractions containing relatively pure Cyclosporine A.

Step 2: Sephadex LH-20 Chromatography

- Concentrate the pooled fractions from the silica gel chromatography step.
- Prepare a Sephadex LH-20 column and equilibrate it with methanol.
- Load the concentrated sample onto the Sephadex LH-20 column.
- Elute the column with methanol.
- Collect fractions and analyze them for the presence of Cyclosporine A using TLC and a bioassay.[1][2]
- Pool the fractions containing pure Cyclosporine A.
- Confirm the purity and identity of the final product using HPLC and IR spectrometry.[1][2]

Protocol 4: Continuous Cooling Crystallization



This protocol provides a general outline for the crystallization of Cyclosporine A using a continuous cooling method.

Materials:

- Purified Cyclosporine A from Protocol 3
- Acetone
- Multistage Mixed Suspension Mixed Product Removal (MSMPR) crystallizer

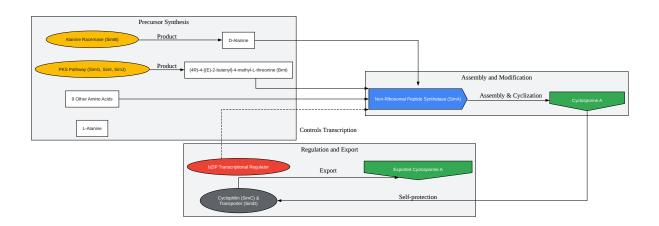
Procedure:

- Dissolve the purified Cyclosporine A in acetone to create a saturated or near-saturated solution at a higher temperature.
- Set up a multistage MSMPR crystallizer with a defined temperature profile for each stage to induce cooling crystallization.
- Continuously feed the Cyclosporine A solution into the first stage of the crystallizer.
- The suspension will flow through the subsequent stages with decreasing temperatures, promoting crystal growth.
- The crystal slurry is continuously removed from the final stage.
- Separate the crystals from the mother liquor by filtration.
- The mother liquor can be recycled back into the system to improve the overall yield.[6][7]
- Dry the crystals under vacuum.

Visualizations

Cyclosporine A Biosynthesis Pathway



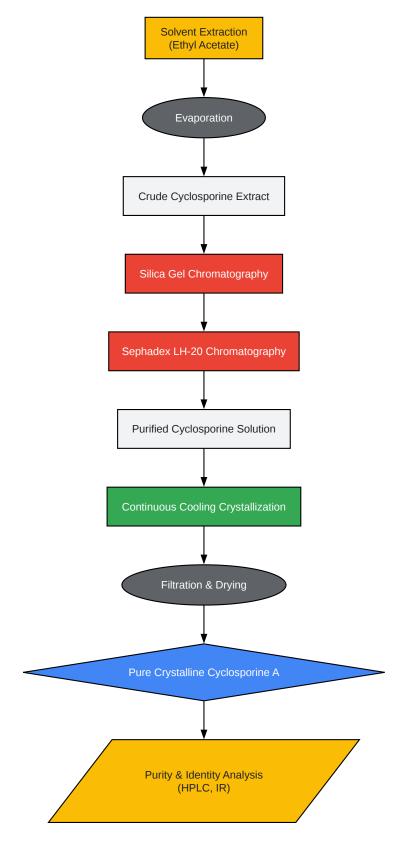


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Caption: Biosynthetic pathway of Cyclosporine A in Tolypocladium inflatum.

Experimental Workflow for Cyclosporine A Purification





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Caption: Experimental workflow for the purification of Cyclosporine A.



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